2,6-DIFLUORO-N~1~-(1-PROPYL-4-PIPERIDYL)BENZAMIDE
Overview
Description
2,6-DIFLUORO-N~1~-(1-PROPYL-4-PIPERIDYL)BENZAMIDE is a synthetic organic compound characterized by the presence of two fluorine atoms on the benzene ring and a piperidyl group attached to the amide nitrogen
Scientific Research Applications
2,6-DIFLUORO-N~1~-(1-PROPYL-4-PIPERIDYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
The compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3 , which promotes apoptosis in tumor cells .
Biochemical Pathways
The affected pathway is the HIF-1 pathway, which is involved in the cellular response to hypoxia . The compound’s action on this pathway leads to the upregulation of a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . Overexpression of hif-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, nip3, noxa, or hgtd-p .
Pharmacokinetics
The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters , suggesting that these factors were considered to optimize the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is the promotion of apoptosis in tumor cells . This is achieved through the upregulation of the expression of cleaved caspase-3 , which is a key player in the execution-phase of cell apoptosis.
Action Environment
The action of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide is influenced by the hypoxic conditions of the tumor microenvironment . Hypoxia is a common characteristic of solid tumors and can influence the efficacy and stability of the compound. The compound’s ability to activate HIF-1 pathways under these conditions allows it to effectively target and induce apoptosis in hypoxic tumor cells .
Biochemical Analysis
Biochemical Properties
Benzamide derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the benzamide derivative.
Cellular Effects
Some benzamide derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzamide derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIFLUORO-N~1~-(1-PROPYL-4-PIPERIDYL)BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 1-propyl-4-piperidylamine.
Amide Formation: The carboxylic acid group of 2,6-difluorobenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated intermediate then reacts with 1-propyl-4-piperidylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-DIFLUORO-N~1~-(1-PROPYL-4-PIPERIDYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: A simpler analog lacking the piperidyl group.
2,6-Difluorobenzoic acid: The precursor used in the synthesis of the target compound.
2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide: A structurally related compound with additional functional groups.
Uniqueness
2,6-DIFLUORO-N~1~-(1-PROPYL-4-PIPERIDYL)BENZAMIDE is unique due to the presence of both fluorine atoms and the piperidyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-difluoro-N-(1-propylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O/c1-2-8-19-9-6-11(7-10-19)18-15(20)14-12(16)4-3-5-13(14)17/h3-5,11H,2,6-10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFPCSJABHDOEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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